molecular formula C49H62N10O6S B12379529 PROTAC SMARCA2 degrader-1

PROTAC SMARCA2 degrader-1

Cat. No.: B12379529
M. Wt: 919.1 g/mol
InChI Key: NKQRBRMWJGNDDP-VTHQTLKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC SMARCA2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SMARCA2 degrader-1 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .

Chemical Reactions Analysis

Mechanism of Action

PROTAC SMARCA2 degrader-1 exerts its effects by inducing the degradation of SMARCA2 through the ubiquitin-proteasome pathway. The compound binds to SMARCA2 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome . The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression .

Properties

Molecular Formula

C49H62N10O6S

Molecular Weight

919.1 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,3'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-26-36(60)22-40(59)47(62)52-31(3)34-10-12-35(13-11-34)45-32(4)51-29-66-45)42-24-43(56-65-42)64-21-20-57-18-14-33(15-19-57)25-58-17-7-16-49(28-58)27-50-46-39(53-49)23-38(54-55-46)37-8-5-6-9-41(37)61/h5-6,8-13,23-24,29-31,33,36,40,44,53,60-61H,7,14-22,25-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+,49?/m0/s1

InChI Key

NKQRBRMWJGNDDP-VTHQTLKFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCCC7(C6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O

Origin of Product

United States

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